molecular formula C9H19NO B1346466 1-(Dipropylamino)acetone CAS No. 54151-35-8

1-(Dipropylamino)acetone

Cat. No. B1346466
CAS RN: 54151-35-8
M. Wt: 157.25 g/mol
InChI Key: UYQNICYZJVAOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Dipropylamino)acetone” is a chemical compound with the molecular formula C9H19NO . It contains a total of 29 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of “1-(Dipropylamino)acetone” includes 1 ketone (aliphatic) and 1 tertiary amine (aliphatic). It contains a total of 30 atoms, including 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Chemical Reactions Analysis

The bromination of acetone has been studied extensively. The kinetics of the acid-catalyzed reaction between acetone and bromine has been characterized . The bromination of acetone, bromoacetone, and 1,1-dibromoacetone has also been investigated .

properties

IUPAC Name

1-(dipropylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNICYZJVAOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303015
Record name 1-(dipropylamino)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dipropylamino)acetone

CAS RN

54151-35-8
Record name NSC156084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dipropylamino)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.